Sarkomycin D

Description

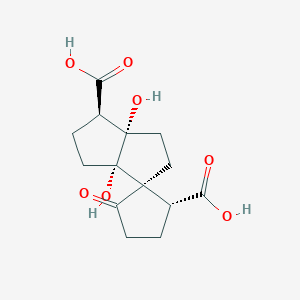

Structure

3D Structure

Properties

Molecular Formula |

C14H18O7 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

(1R,1'R,3aS,4R,6aS)-3a,6a-dihydroxy-3'-oxospiro[2,3,5,6-tetrahydro-1H-pentalene-4,2'-cyclopentane]-1,1'-dicarboxylic acid |

InChI |

InChI=1S/C14H18O7/c15-9-2-1-7(10(16)17)12(9)5-6-13(20)8(11(18)19)3-4-14(12,13)21/h7-8,20-21H,1-6H2,(H,16,17)(H,18,19)/t7-,8-,12-,13-,14-/m0/s1 |

InChI Key |

HAFIUWLRFZKAJJ-NTPXCIOMSA-N |

Isomeric SMILES |

C1CC(=O)[C@@]2([C@@H]1C(=O)O)CC[C@]3([C@@]2(CC[C@H]3C(=O)O)O)O |

Canonical SMILES |

C1CC(=O)C2(C1C(=O)O)CCC3(C2(CCC3C(=O)O)O)O |

Synonyms |

sarcomycin D sarkomycin D |

Origin of Product |

United States |

Sarkomycin D Biosynthesis and Natural Production

Producer Organism and Fermentation Studies for Sarkomycin (B75957) D

Sarkomycin D is a secondary metabolite produced by certain microorganisms. Actinomycetes, in particular, are well-known for their prolific production of bioactive secondary metabolites, including antibiotics and antitumor agents. japsonline.comijaprr.comiiari.org The genus Streptomyces within the Actinomycetes is a significant source of such compounds, accounting for a large percentage of known microbial natural products. japsonline.comijaprr.com While the specific Streptomyces strain or other organism primarily responsible for this compound production is not explicitly detailed in the provided search results, the context of microbial metabolites, especially from Actinomycetes and Streptomyces, strongly suggests its origin from this group. japsonline.comijaprr.comiiari.orgnih.gov

Fermentation studies are integral to optimizing the production of microbial secondary metabolites like this compound. These studies involve cultivating the producer organism under controlled conditions to maximize the yield of the desired compound. Factors such as nutrient composition, temperature, pH, and aeration are carefully controlled and optimized during the fermentation process. Although specific details of fermentation studies directly related to this compound are not extensively provided in the search results, the general principles of microbial fermentation for antibiotic and secondary metabolite production from Actinomycetes are well-established. japsonline.comijaprr.comsmith.edu These studies often involve optimizing the growth phase of the organism and the subsequent secondary metabolism phase where the compound of interest is produced.

Methodologies for this compound Isolation and Purification from Natural Sources

Isolating and purifying natural products from complex fermentation broths or microbial cultures requires a series of separation techniques. The goal is to obtain the target compound in a pure form, free from other metabolites and cellular components. Methodologies for the isolation and purification of this compound from its natural source would typically involve a combination of extraction and chromatographic techniques.

General approaches for isolating microbial secondary metabolites involve separating the product from the biomass and the liquid medium. annualreviews.org This can be followed by various chromatographic methods based on the physical and chemical properties of this compound, such as solubility, polarity, and molecular size. Common techniques used in natural product isolation include solvent extraction, solid-phase extraction, column chromatography (e.g., silica (B1680970) gel chromatography, reverse-phase chromatography), and high-performance liquid chromatography (HPLC). arkat-usa.orgthieme-connect.de

Molecular and Cellular Mechanisms of Sarkomycin D Action

Interactions of Sarkomycin (B75957) D with Nucleic Acids and Macromolecules

Research suggests that Sarkomycin D interacts with key cellular macromolecules, particularly nucleic acids. Evidence indicates that this compound inhibits DNA synthesis. medkoo.com This inhibition is a significant aspect of its biological activity and points towards a direct or indirect interaction with the DNA replication machinery or the DNA molecule itself.

Based on structural similarities to other compounds, it has been speculated that this compound may act as a direct-acting agent targeting nucleophilic centers within the cell. epa.gov Given that DNA is rich in nucleophilic sites, this aligns with the observed inhibition of DNA synthesis. Studies involving synthesized compounds containing structural elements of Sarkomycin have included testing their interaction with DNA of both tumor and normal cells in vitro, further supporting the focus on DNA as a potential target. istc.int

Beyond nucleic acids, preliminary in-silico molecular docking studies on Sarkomycin ester derivatives have suggested potential interactions with the p110α subunit of phosphoinositide 3-kinase (PI3K). eijppr.com PI3K is a protein macromolecule involved in various cellular processes, including growth and survival, indicating that this compound or its derivatives may also interact with protein targets.

Modulation of Cellular Processes by this compound

This compound has been shown to modulate several critical cellular processes, contributing to its observed biological effects. A primary effect is the inhibition of DNA synthesis. medkoo.com This disruption of DNA replication has downstream consequences for cell division and viability.

Furthermore, this compound is reported to induce cell cycle arrest. medkoo.com By halting the progression of the cell cycle, particularly in rapidly dividing cancer cells, this compound can prevent uncontrolled proliferation. The induction of cell cycle arrest is often a cellular response to DNA damage or replication stress.

Ultimately, the modulation of these processes by this compound has been shown to lead to the induction of apoptosis in cancer cells. medkoo.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a desirable outcome in cancer therapy.

Preclinical Elucidation of Antineoplastic Mechanisms of this compound (In Vitro and In Vivo Cellular Studies)

Preclinical studies, utilizing both in vitro and in vivo models, have provided insights into the antineoplastic mechanisms of this compound. These studies have focused on its effects on cancer cell behavior and the underlying molecular events.

This compound Effects on Cellular Proliferation and Apoptosis Induction in Preclinical Models

In preclinical settings, this compound has demonstrated the ability to inhibit the proliferation of cancer cells. medkoo.com Early studies, for instance, reported a cytostatic effect of Sarkomycin on Yoshida ascites sarcoma cells. medkoo.comresearchgate.net This indicates that this compound can suppress the growth and division of these malignant cells in experimental models.

Consistent with its antiproliferative effects, this compound has also been shown to induce apoptosis in preclinical cancer models. medkoo.com The induction of programmed cell death is a key mechanism by which antineoplastic agents eliminate cancer cells.

Mechanisms of this compound-Induced Cell Cycle Arrest and DNA Damage

This compound's induction of cell cycle arrest is closely linked to its impact on DNA. The mechanism is understood to involve the disruption of DNA replication. medkoo.com This disruption can lead to the accumulation of DNA damage, which in turn triggers cell cycle checkpoints, resulting in arrest. istc.intnih.govnaturalproducts.netresearchgate.netuni-duesseldorf.de

While the precise details of how this compound causes DNA damage are still being investigated, its interference with enzymes crucial for maintaining DNA structure during cell division, such as topoisomerases, has been suggested as a possible mechanism. medkoo.com Damage to DNA or interference with the enzymes responsible for its replication and structural integrity can activate DNA damage response pathways, leading to cell cycle arrest to allow for repair or, if the damage is irreparable, initiating apoptosis. istc.intnaturalproducts.net

This compound's Influence on Signal Transduction Pathways in Preclinical Systems

The influence of this compound on specific signal transduction pathways in preclinical systems is an area of ongoing investigation. Signal transduction pathways play a vital role in regulating cellular processes, including proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. scispace.comresearchgate.net

As mentioned earlier, in-silico studies have suggested a potential interaction between Sarkomycin ester derivatives and the p110α subunit of PI3K. eijppr.com The PI3K-Akt signaling pathway is a major pathway involved in cell survival and growth, and its modulation can significantly impact the fate of cancer cells. While this finding is based on computational analysis of derivatives, it suggests a potential avenue for this compound to influence cellular behavior by affecting this or other related signaling cascades. Further experimental studies are needed to confirm and fully characterize the effects of this compound on specific signal transduction pathways in various cancer models.

Sarkomycin D Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to Sarkomycin (B75957) D

The total synthesis of Sarkomycin D has been a target for organic chemists due to its structural complexity and potential biological relevance. Several approaches have been developed over the years, employing diverse synthetic strategies.

One reported total synthesis of (R)-Sarkomycin was achieved in a five-step sequence. A key step in establishing the enantioselective cyclopentane (B165970) scaffold involved a rhodium-catalyzed asymmetric conjugate alkenyl addition followed by silyl (B83357) trapping. nih.gov This was succeeded by a Mukaiyama aldol (B89426) reaction with aqueous formaldehyde. nih.gov The synthesis involved protection of a hydroxy group as a THP acetal (B89532) and oxidative cleavage of a C,C-double bond to yield a stable precursor. nih.gov The final liberation of Sarkomycin was performed under slightly acidic conditions using microwave assistance, resulting in a high yield of the product. nih.gov This particular route is noted as being one of the shortest enantioselective syntheses reported and the first to utilize asymmetric catalysis for introducing the stereogenic center. nih.gov

Another approach to the total synthesis of racemic Sarkomycin has been described starting from 2-(carbomethoxy)cyclopent-2-enone, which is considered a useful precursor for cyclopentanoid natural products. researchgate.net This synthesis involved several functional group manipulations. researchgate.net

The application of phosphorus and sulfur compounds has also been explored in the total synthesis of racemic Sarkomycin. journals.co.za One method involved the alkylation of a β-ketophosphonate dianion, followed by a diazo-transfer reaction and decomposition of the resulting α-diazo-phosphonate in the presence of rhodium(II) acetate (B1210297) to form a 2-phosphoryl-3-vinylcyclopentanone intermediate. journals.co.za

Cycloaddition reactions have also been utilized in Sarkomycin synthesis. A [3+2] cycloaddition reaction between (σ-3-methoxyallyl)(η5-cyclopentadienyl)dicarbonyliron and an electron-deficient olefin, dimethyl 2-cyanofumarate, yielded a cyclopentanoid derivative that served as an intermediate in a synthesis of (±)-Sarkomycin. rsc.orgrsc.org This reaction is proposed to proceed via a two-step process involving the initial formation of a dipolar ion.

Synthetic Strategies for Sarkomycin Analogues and Derivatives

The synthesis of Sarkomycin analogues and derivatives has been pursued to explore variations in biological activity and improve stability. Strategies often involve modifying the core cyclopentanone (B42830) structure or the appended functional groups.

One strategy involves using (±)-methylcyclopentanone-3-carboxylate as a convenient precursor for synthesizing biologically important Sarkomycin derivatives. This precursor allows for the rapid access to substituted 3-oxocyclopentane carboxylic acid analogues.

Regiospecific synthesis has been employed for the preparation of Sarkomycin and certain analogues. acs.orgacs.org This approach focuses on controlling the position of new substituents introduced into the molecule. For instance, a regiospecific synthesis of Sarkomycin involved treating 2-carbomethoxycyclopentenone with Et2AlCN to generate the carbon skeleton, followed by selective functional group manipulations. researchgate.net

Given the instability of Sarkomycin itself, particularly its tendency to undergo dimerization and polymerization, more stable derivatives such as the methyl or ethyl esters have been synthesized, and these have been reported to retain activity. acs.org

Minimal-change analogues, such as the cyano and amide compounds, have also been prepared to investigate the role of the carboxylic acid group in the molecule's activity and penetration through lipid barriers. acs.org

Cycloaddition reactions, as mentioned in the total synthesis, also provide a route to cyclopentanoid derivatives that can serve as precursors for Sarkomycin and its analogues. rsc.orgrsc.org

Precursor Chemistry and Synthetic Intermediate Development for this compound

The development of efficient routes to key precursors and synthetic intermediates is crucial for the successful synthesis of this compound.

(±)-Methylcyclopentanone-3-carboxylate has been identified as an important precursor for Sarkomycin and its derivatives. researchgate.netresearchgate.net A convenient synthesis of this precursor has been developed, involving a three-stage process starting from cyclohex-3-enecarboxylic acid. researchgate.net Key steps in this synthesis include esterification, oxidation with potassium permanganate, and a Dieckmann condensation.

Another important intermediate is 2-(carbomethoxy)cyclopent-2-enone, which has been used as a starting material in the total synthesis of racemic Sarkomycin. researchgate.net This compound is considered a useful precursor for various cyclopentanoid natural products. researchgate.net

The synthesis of (±)-Sarkomycin from bicyclo[3.2.0]heptane derivatives has also been explored, where a lactone isomeric with another intermediate served as a useful synthetic intermediate. arkat-usa.org The approach involved the ozonolysis of a silyl enol ether derived from a fused cyclobutanone. arkat-usa.org

Cyclopentanoid derivatives obtained from cycloaddition reactions of allyliron complexes have also functioned as intermediates in the synthesis of Sarkomycin. rsc.orgrsc.org

Structure Activity Relationship Sar of Sarkomycin D and Analogues

Identification of Key Structural Features Essential for Sarkomycin (B75957) D Biological Activity

Sarkomycin D's biological activity is believed to be intrinsically linked to its unique structural features. The molecule contains a five-membered cyclopentane (B165970) ring, an exocyclic double bond conjugated with a ketone (the α,β-unsaturated ketone moiety), and a carboxylic acid group nih.govresearchgate.net. The presence of the α-methylene ketone and lactone functionalities is noted in numerous compounds exhibiting anticancer properties, suggesting their potential importance in this compound's activity nih.gov.

The natural product, Sarkomycin, possesses (1S) stereochemistry at the chiral center nih.govresearchgate.net. While the specific contribution of this stereochemistry to its biological activity is not detailed in the immediately available search results, stereochemistry is generally a critical factor in the interaction of chiral molecules with biological targets.

Studies on sarcomycin derivatives have indicated the importance of specific groups, such as the ethyl radical and substituted methylene (B1212753) groups, for their antitumoral action mdpi.com. This suggests that modifications around the core structure, particularly concerning the exocyclic methylene group and potentially the cyclopentane ring, can significantly influence the biological response. The fact that specific structural features of sarkomycin are considered "specific for its biological activity" further underscores the importance of these moieties iupac.org.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that relate the biological activity of a series of compounds to their molecular descriptors google.comyoutube.comresearchgate.netbeilstein-journals.orgscispace.com. These descriptors can represent various physicochemical properties, such as electronic, steric, and lipophilic parameters researchgate.netscispace.com. QSAR models can be used to predict the activity of new, untested compounds and to gain deeper insights into the structural requirements for optimal activity nih.govresearchgate.net.

While QSAR is a widely applied approach in drug discovery for understanding and predicting the activity of chemical series google.comyoutube.comresearchgate.netbeilstein-journals.orgscispace.com, specific published QSAR studies focused exclusively on a comprehensive set of this compound derivatives were not readily identified in the conducted searches. Therefore, a detailed discussion of specific QSAR models and their findings for this compound derivatives cannot be provided based on the available information. The application of QSAR to this compound derivatives would theoretically involve synthesizing or designing a series of analogues with systematic structural variations, measuring their biological activity, and then correlating these activities with calculated molecular descriptors to build predictive models.

Impact of Structural Modifications on Preclinical Biological Response of this compound Analogues

The synthesis and evaluation of this compound analogues have been undertaken to explore the impact of structural modifications on its preclinical biological response nih.gov. These studies aim to identify modifications that might enhance potency, alter specificity, or improve other pharmacological properties.

Research has involved testing sarkomycin derivatives for their inhibitory activity against cell lines, such as HeLa cells mdpi.com. While specific data tables detailing the activity of a wide range of derivatives were not found, the mention of such testing indicates ongoing efforts to understand how structural changes affect cellular responses mdpi.com.

The synthesis and evaluation of analogues, such as 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone (B42830) hydrochlorides, referred to as sarkomycin A analogues, have also been reported in the context of their anti-cancer activity. These studies involve modifying the core cyclopentanone structure and the exocyclic double bond region.

The observation that introducing an exocyclic α,β-unsaturated ketone moiety can enhance the antibacterial and antitumor activities of other compound classes, such as pentacyclic triterpenes, is noteworthy researchgate.net. Given that this compound possesses this structural feature, this finding from studies on different compound classes supports the potential importance of the α,β-unsaturated ketone in this compound's own biological activity and suggests that modifications to this moiety in this compound analogues could significantly impact their preclinical biological response.

Although detailed comparative data across a broad range of systematically modified this compound analogues are not extensively presented in the immediate search results, the reported studies on the synthesis and testing of derivatives and analogues highlight the ongoing efforts to understand and leverage the structure-activity relationship of this compound for potential therapeutic applications nih.govmdpi.com.

Advanced Methodologies in Sarkomycin D Research

Spectroscopic and Analytical Techniques for Sarkomycin (B75957) D Structural Elucidation and Purity Assessment

Spectroscopic and analytical techniques are fundamental for confirming the chemical structure and assessing the purity of Sarkomycin D. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D methods like COSY, NOESY, HSQC, and HMBC, are crucial for exploring and confirming the connectivity of atoms within the molecule and determining stereochemistry intertek.comresearchgate.netutoronto.ca. Mass spectrometry (MS), including high-resolution mass spectrometry (HR-MS) and tandem MS/MS approaches, is used to determine the molecular weight and empirical formula, and to provide data for identifying unknown molecules or impurities intertek.comhyphadiscovery.com. Infrared (IR) spectroscopy helps in identifying the functional groups present in the compound intertek.comutoronto.ca. Elemental analysis methods, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), can determine the elemental composition intertek.com. High-Performance Liquid Chromatography (HPLC), often coupled with UV or Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (HPLC-MS/MS), is widely used for purity assessment and structural confirmation, especially for complex mixtures or impurities intertek.comresearchgate.nethyphadiscovery.com. Quantitative NMR (qNMR) can also be employed for the quantitation of content and purity hyphadiscovery.com. The combination of data from these multiple techniques provides a comprehensive picture of the compound's structure and confirms its identity intertek.com.

In Silico Computational Approaches in this compound Research

In silico computational approaches play a significant role in modern drug discovery and research, offering accelerated methods for understanding compound behavior and predicting activity profiles mdpi.comfums.ac.ir. These methods utilize computational tools to analyze various physicochemical parameters and predict properties like drug-likeness and pharmacokinetics eijppr.com.

Prediction of Preclinical Biological Activity Profiles for this compound Analogues

In silico methods are also employed to predict the preclinical biological activity profiles of this compound analogues. This involves utilizing computational tools to assess various physicochemical attributes, pharmacokinetic properties (absorption, distribution, metabolism, and elimination - ADME), and drug-likeness based on parameters such as the number of rotatable bonds, atom types, molecular refractivity, lipophilicity, and water solubility eijppr.complos.org. Quantitative Structure-Activity Relationship (QSAR) modeling is an effective method for analyzing the relationship between chemical structures and their biological activities, enabling the prediction of activity for new compounds based on their structural and physicochemical features mdpi.com. Machine learning approaches are increasingly used for the identification of new lead compounds and the prediction of bioactivity mdpi.comnih.gov. These computational predictions can help prioritize compounds for experimental testing, potentially reducing the need for extensive synthesis and experimental evaluation mdpi.comresearchgate.net. For Sarkomycin ester derivatives, in silico studies have been conducted to predict their pharmacokinetics, drug-likeness, and docking scores eijppr.com.

Isotopic Labeling and Metabolic Flux Analysis in this compound Biosynthesis

Isotopic labeling and metabolic flux analysis (MFA) are powerful tools for quantitatively studying cellular metabolism, including the biosynthesis of natural products like this compound mit.eduresearchgate.netnih.govnih.gov. MFA uses stable isotope-labeled tracers, such as 13C-labeled substrates, which are introduced into the culture medium and metabolized by cells mit.edunih.govnih.govd-nb.info. By measuring the isotopic labeling patterns of intracellular metabolites, researchers can infer the rates at which intracellular metabolites interconvert, providing a quantitative map of metabolic fluxes researchgate.netnih.govnih.govd-nb.info. This approach can reveal the relative contributions of converging metabolic pathways and help understand the metabolic network involved in the biosynthesis of a compound nih.govnih.gov. Isotopic steady state, where the labeling pattern of a metabolite is constant over time, is often assumed for classical MFA, although non-stationary MFA approaches exist for situations where labeling changes over time nih.govd-nb.info. While the provided search results discuss isotopic labeling and MFA in general and in the context of cancer metabolism, specific detailed findings directly linking these techniques to this compound biosynthesis were not extensively detailed in the snippets. However, the principles described for MFA using isotopic tracers would be applicable to investigating the metabolic pathways utilized by the producing organism for this compound synthesis.

Preclinical Cell Culture Models for this compound Evaluation (2D and 3D)

Preclinical evaluation of potential therapeutic agents like this compound often begins with in vitro studies using cell culture models. Two-dimensional (2D) cell cultures, where cells are grown in a single layer on a flat surface, have been a standard approach for many years nih.govfrontiersin.org. However, 2D cultures have limitations in accurately mimicking the in vivo tissue environment, including cell-cell and cell-extracellular matrix interactions, cell morphology, and polarity nih.govfrontiersin.orgresearchgate.net. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system by allowing cells to grow in multicellular structures that better imitate the architecture and microenvironment of native tissues nih.govfrontiersin.orgresearchgate.netmdpi.com. Studies have shown that cells in 3D cultures can exhibit different proliferation rates, gene expression profiles, and responses to drugs compared to their 2D counterparts, often showing increased resistance to therapeutic agents, which is more representative of solid tumors in vivo researchgate.netmdpi.comnih.gov. Therefore, 3D cell culture models are considered a more promising and reliable tool for preclinical in vitro drug testing, potentially bridging the gap between 2D cultures and animal models frontiersin.orgresearchgate.net. These models can be used to evaluate the cytotoxic activity and potential mechanisms of action of this compound in a more complex and relevant cellular context.

Here is an interactive table comparing 2D and 3D cell culture models based on the search results:

| Feature | 2D Cell Culture Models | 3D Cell Culture Models |

| Cell Growth Pattern | Monolayer on a flat surface | Multicellular structures (spheroids, organoids) |

| Mimicry of In Vivo | Limited mimicry of tissue environment | Better imitation of tissue architecture and microenvironment nih.govfrontiersin.org |

| Cell-Cell Interactions | Disturbed interactions nih.gov | Proper cell-cell interactions nih.gov |

| Cell-ECM Interactions | Disturbed interactions nih.gov | More relevant interactions nih.gov |

| Cell Morphology/Polarity | Changes in morphology and polarity nih.gov | Morphology and polarity maintained/restored nih.gov |

| Proliferation Rate | Often higher | Often lower researchgate.net |

| Drug Response | More susceptible to drugs frontiersin.org | Can show increased resistance, more like in vivo tumors researchgate.netmdpi.comnih.gov |

| Clinical Relevance | Limited extrapolation to in vivo researchgate.net | More clinically relevant results researchgate.net |

Future Directions and Research Gaps in Sarkomycin D Investigations

Unexplored Biosynthetic Avenues for Sarkomycin (B75957) D Production

Sarkomycin is produced by Streptomyces species, notably Streptomyces erythrochromogenes nih.gov. While the producing organisms have been identified, a detailed understanding of the complete biosynthetic pathway leading to Sarkomycin D is still largely unexplored. Elucidating the enzymatic machinery and genetic regulation involved in this compound biosynthesis could pave the way for several advancements. This includes the potential for optimizing fermentation conditions to increase natural production yields, which have historically been a limitation. Furthermore, a thorough understanding of the biosynthetic genes could enable metabolic engineering approaches to generate novel this compound analogues through synthetic biology, potentially leading to compounds with improved stability or enhanced biological activity. Research is needed to identify and characterize the specific enzymes responsible for each step of the biosynthesis, from primary metabolites to the final cyclized cyclopentanone (B42830) structure of this compound.

Development of Novel Synthetic Methodologies for Complex this compound Derivatives

The chemical synthesis of this compound and its derivatives presents significant challenges due to the compound's sensitive exocyclic methylene (B1212753) group and the strained cyclopentanone ring. Existing synthetic routes, while successful in producing the core structure, often involve multiple steps and can be challenging for generating diverse analogues nih.govacs.org. Future research should focus on developing more efficient, stereoselective, and versatile synthetic methodologies. This includes exploring novel catalytic reactions, such as asymmetric catalysis, which has shown promise in introducing stereogenic centers in related cyclopentane (B165970) systems nih.govirbbarcelona.orgnih.gov. The development of modular synthetic strategies would be particularly valuable, allowing for the facile introduction of different substituents on the this compound scaffold. This would enable the creation of libraries of derivatives for structure-activity relationship (SAR) studies aimed at identifying compounds with improved stability, potency, and pharmacokinetic properties. For instance, studies have explored the use of the Pauson-Khand reaction for constructing five-membered rings, highlighting both applications and challenges in this area that could be relevant to this compound synthesis udg.eduresearchgate.net. The synthesis of precursors like methylcyclopentanone-3-carboxylate, an important intermediate, also highlights the ongoing efforts in developing synthetic routes researchgate.net.

Advanced Mechanistic Investigations of this compound at the Molecular Level

While this compound has been studied for its antitumor and antiviral activities, its precise molecular mechanism of action is not fully elucidated. Early studies suggested potential interactions with DNA, similar to other antitumor antibiotics nih.govnih.gov. However, a comprehensive understanding of its cellular targets, binding interactions, and downstream effects is still lacking. Future research should employ advanced biochemical and cellular techniques to probe this compound's mechanism at a molecular level. This could involve using techniques such as target identification pull-down assays, advanced spectroscopy to study binding events, and 'omics' approaches (e.g., transcriptomics, proteomics) to understand its global cellular impact. Investigating the role of the reactive exocyclic methylene group in its biological activity and potential interactions with biomolecules is also crucial. Theoretical studies, such as Density Functional Theory (DFT), have been applied to understand the reactivity of related cyclopentanone systems, which could be valuable for studying this compound's interactions researchgate.net. A deeper mechanistic understanding is essential for rational drug design and the development of more potent and selective analogues with reduced off-target effects.

Development of High-Throughput Preclinical Screening Assays for this compound Analogues

To effectively explore the therapeutic potential of this compound and its future derivatives, there is a critical need for the development of high-throughput preclinical screening assays. Traditional methods for evaluating the activity of such compounds can be time-consuming and resource-intensive. Developing miniaturized and automated assay platforms would significantly accelerate the identification of promising analogues. These assays should be designed to assess various aspects of biological activity, including cytotoxicity against a diverse range of cancer cell lines, antiviral activity, and potentially other relevant biological effects. The development of cell-based assays that can measure specific cellular responses to this compound treatment would be particularly valuable myotonic.org. High-throughput screening (HTS) technologies, including both label-dependent and label-free methods, are well-established in drug discovery and can be adapted for this compound research drug-dev.comresearchgate.netnih.gov. Implementing such HTS assays would enable the rapid screening of large libraries of synthetic derivatives and biosynthetically generated analogues, facilitating the discovery of compounds with improved efficacy and potentially reduced toxicity. The principles of assay development for HTS, focusing on sensitivity, robustness, and reproducibility, will be paramount myotonic.orgdrug-dev.comnih.gov.

Q & A

Basic Research Questions

Q. What experimental methods are used to isolate and purify Sarkomycin derivatives like Sarkomycin A and B from microbial cultures?

- Methodological Answer: Isolation involves solvent extraction under acidic conditions (pH 2-3) using ethyl acetate or butanol. The crude extract is vacuum-evaporated and purified via carbon chromatography. Partitioning between chloroform and water further separates Sarkomycin A (chloroform-soluble) and A' (water-soluble). Reverse-phase chromatography at pH 3.9–4.7 distinguishes these fractions. Sarkomycin B is identified as a decomposition product of Sarkomycin A .

Q. How are Sarkomycin derivatives structurally characterized, and what analytical techniques validate their composition?

- Methodological Answer: Titration and elemental analysis (C, H, O) confirm molecular formulas (e.g., C₇–C₉ compounds). Solvent-dependent potency assays (e.g., 10 mg units/mg in solution vs. 1–4 mg units/mg post-evaporation) highlight instability during processing. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for functional group identification .

Q. What in vivo models are used to assess the antitumor efficacy of Sarkomycin derivatives?

- Methodological Answer: Murine models of Ehrlich ascites and solid tumors are standard. Subcutaneous implantation of tumor cells evaluates Sarkomycin’s inhibitory effects on metastasis. Intraperitoneal administration at neutral pH minimizes irritation, while acidic formulations (pH 3) enhance solvent extraction but increase toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent extraction efficiency for Sarkomycin derivatives under varying pH conditions?

- Methodological Answer: Discrepancies arise from pH-dependent solubility (e.g., ethyl acetate extraction at pH 2-3 vs. chloroferm partitioning at neutral pH). Systematic pH titrations (2–7) with parallel bioactivity assays can map optimal conditions. Stability studies (e.g., refrigerated vs. room-temperature storage) explain potency loss post-evaporation .

Q. What strategies optimize the yield of bioactive Sarkomycin fractions while minimizing decomposition?

- Methodological Answer: Lyophilization instead of vacuum evaporation preserves potency. Adding antioxidants (e.g., ascorbic acid) during extraction mitigates oxidative degradation. Reverse-phase HPLC with pH-controlled mobile phases improves separation of Sarkomycin A and B .

Q. How do structural differences between Sarkomycin A and B influence their antitumor mechanisms?

- Methodological Answer: Comparative genomic or proteomic profiling (e.g., RNA sequencing of treated tumor cells) identifies pathway-specific effects. Sarkomycin B’s lower bioactivity suggests loss of functional groups critical for tumor inhibition. Molecular docking studies can clarify binding affinity differences to targets like topoisomerases .

Q. What analytical challenges arise in quantifying Sarkomycin derivatives, and how are they addressed?

- Methodological Answer: Potency variability due to solvent residues requires standardized reconstitution protocols (e.g., aqueous buffers vs. organic solvents). LC-MS/MS with deuterated internal standards improves quantification accuracy. Stability-indicating assays (e.g., forced degradation under heat/light) validate method robustness .

Contradictions and Data Gaps

- Key Contradiction: Sarkomycin A' initially partitions into water but later behaves like Sarkomycin A in chloroform, suggesting pH-dependent structural rearrangement or assay artifacts .

- Unresolved Question: The exact biochemical pathway for Sarkomycin B formation (spontaneous decomposition vs. enzymatic degradation) remains uncharacterized.

Methodological Recommendations

- For Bioactivity Studies: Use freshly isolated Sarkomycin A and validate stability via time-course assays.

- For Structural Analysis: Combine X-ray crystallography with NMR to resolve ambiguous stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.